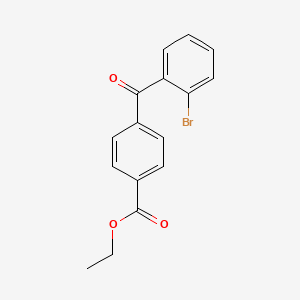

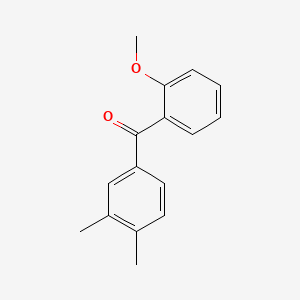

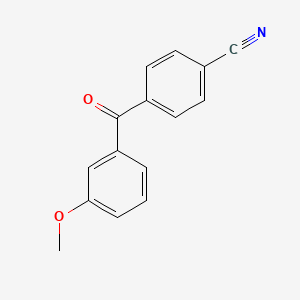

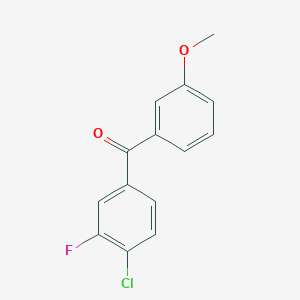

3-Acetoxy-2',6'-difluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetoxy-2',6'-difluorobenzophenone is a type of fluorinated benzophenone, which is a type of organic compound. It is a colorless solid that is soluble in many organic solvents and has a melting point of approximately 78°C. This compound has been used in various scientific research applications, including as a catalyst in organic synthesis, a reagent in organic chemistry, and a fluorescent agent for imaging. In addition, it has been used for biochemical and physiological studies, due to its ability to interact with certain proteins and enzymes.

Applications De Recherche Scientifique

Photochemistry in Organic Synthesis

The study of photochemistry in organic compounds, including derivatives similar to 3-Acetoxy-2',6'-difluorobenzophenone, reveals their potential in synthetic organic chemistry. For instance, research on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate shows the high chemical yields and selectivity in photochemical reactions. These findings suggest that compounds like 3-Acetoxy-2',6'-difluorobenzophenone could be valuable in similar photochemical processes (Plíštil et al., 2006).

Polymerization Processes

Research on the copolymerization of acetoxybenzoic acids indicates the potential for 3-Acetoxy-2',6'-difluorobenzophenone in polymer chemistry. The study of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid copolymers demonstrates the complexity and variability in polymerization reactions, which could be relevant for the applications of 3-Acetoxy-2',6'-difluorobenzophenone in creating specialized polymers (Han et al., 1996).

UV-Filter Studies in Toxicology

In toxicology, the study of benzophenone derivatives, closely related to 3-Acetoxy-2',6'-difluorobenzophenone, has been significant. Investigations into the metabolism of UV-filter benzophenone-3 by liver microsomes and its endocrine-disrupting activity provide insights into how similar compounds might interact biologically and their potential toxicological impacts (Watanabe et al., 2015).

Antimicrobial Activity Research

The synthesis and evaluation of compounds with structures similar to 3-Acetoxy-2',6'-difluorobenzophenone for antimicrobial activity suggest its potential use in medical research. Studies on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, for instance, show significant activity against various microorganisms (Salahuddin et al., 2017).

Propriétés

IUPAC Name |

[3-(2,6-difluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-11-5-2-4-10(8-11)15(19)14-12(16)6-3-7-13(14)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRASUQOAINAVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641662 |

Source

|

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2',6'-difluorobenzophenone | |

CAS RN |

890100-18-2 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](2,6-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.